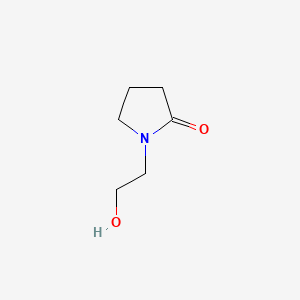

1-(2-Hydroxyethyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Scaffold in Heterocyclic Chemistry

The pyrrolidin-2-one ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal and synthetic chemistry. nih.govscientificlabs.co.uk Its prevalence is a testament to its chemical stability and its utility as a versatile synthetic intermediate. scientificlabs.co.uk This scaffold is present in a multitude of natural and unnatural products, underscoring its importance. mallakchemicals.com The structure of pyrrolidin-2-one allows for functionalization at various positions, enabling the creation of diverse molecular architectures with distinct three-dimensional arrangements. scientificlabs.co.uk This structural versatility is a key reason for its widespread use by medicinal chemists in the design of novel therapeutic agents. scientificlabs.co.uk Furthermore, pyrrolidin-2-one and its derivatives are frequently employed as ligands for transition metals and as organocatalysts in asymmetric synthesis. scientificlabs.co.uk

Overview of Diverse Pharmacological Activities Associated with Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in many commercially approved drugs. sigmaaldrich.com Derivatives of this nucleus have been shown to exhibit a remarkable range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. mallakchemicals.comacs.org This broad spectrum of activity has made the pyrrolidin-2-one ring a focal point of extensive research in drug discovery. nih.gov

Derivatives of pyrrolidin-2-one have demonstrated notable antibacterial properties against various bacterial strains. For instance, certain novel amino phenyl pyrrolidine-2-one compounds have shown selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). mallakchemicals.com Other studies have highlighted the antibacterial potential of pyrrolidin-2,5-dione derivatives against both Gram-positive and Gram-negative bacteria. acs.orglookchem.com The introduction of different substituents onto the pyrrolidin-2-one core can significantly modulate the antibacterial efficacy of the resulting compounds. lookchem.com

| Derivative Type | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| Amino phenyl pyrrolidine-2-one | Enterococcus faecalis (VRE) | Selective inhibition with a MIC of 5.97 µM. | mallakchemicals.com |

| Pyrrolidine-2,5-dione derivatives | Enterococcus faecalis | Some derivatives showed potential antimicrobial activity. | scbt.com |

| Azo derivative of pyrrolidine-2,5-dione | Staphylococcus aureus, Vibrio cholera | Showed better antibacterial than antifungal activity. | acs.orgindustrialchemicals.gov.au |

| Pyrrolidine-2,3-dione scaffolds | S. aureus biofilms | Displayed potent anti-biofilm properties and synergism with vancomycin. | tcichemicals.com |

The pyrrolidin-2-one scaffold is also a key component in the development of antifungal agents. Metal complexes of certain pyrrolidone derivatives, such as (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide complexed with copper, cobalt, and nickel, have been found to possess significant antifungal activities against species like Aspergillus niger and Candida albicans. rsc.orgsigmaaldrich.com Interestingly, while the ligand itself may not show activity, its metal complexes can be highly effective. rsc.org Other research has identified pyrrolidine-2,5-dione derivatives with potential activity against Candida albicans. scbt.com

| Derivative Type | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Complexes showed good antifungal activity, with the copper complex being the most active. | rsc.orgsigmaaldrich.com |

| Pyrrolidine-2,5-dione derivatives | Candida albicans | Some derivatives demonstrated potential antifungal activity. | scbt.com |

| Spirooxindole pyrrolidine-linked hybrids | Candida albicans | A derivative with OCF3 and 2-Cl groups was highly active with a MIC value of 4 µg/mL. | chemicalbook.com |

A significant area of research for pyrrolidin-2-one derivatives is in the field of oncology. Numerous studies have synthesized and evaluated these compounds for their cytotoxic effects against various cancer cell lines. sigmaaldrich.comnih.gov For example, a series of helicid–pyrrolidine-2-one analogues exhibited high anticancer effect against human skov3 cells. mallakchemicals.com Similarly, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents, particularly against prostate cancer and melanoma cell lines. sigmaaldrich.comnih.gov The incorporation of different chemical moieties, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, into the pyrrolidin-2-one structure has been shown to enhance anticancer activity against human lung epithelial cells.

| Derivative Type | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Helicid–pyrrolidine (B122466) 2-one analogues | Human skov3 cell | Exhibited high anticancer effect. | mallakchemicals.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Prostate (PPC-1), Melanoma (IGR39) | Showed selectivity with EC50 values in the range of 2.5–20.2 µM. | sigmaaldrich.comnih.gov |

| Pyrrolidine-2,5-dione derivatives | Breast Cancer (MCF-7) | Two compounds had high potential with IC50 values of 1.496 and 1.831 µM. | scbt.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Lung (A549) | Oxadiazolethione and aminotriazolethione derivatives significantly reduced cell viability. |

The pyrrolidin-2-one nucleus is a well-established pharmacophore for anticonvulsant activity, with piracetam (B1677957) being a notable example of a nootropic drug from this class. mallakchemicals.com Research has focused on synthesizing novel pyrrolidin-2-one derivatives and evaluating their efficacy in seizure models. For instance, certain derivatives have shown activity in the maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models in mice. The mechanism of action for some of these compounds may be linked to their affinity for serotonin (B10506) or α1-adrenergic receptors, or their role as GABA analogs. The pyrrolidine-2,5-dione ring is also considered a key pharmacophore for anticonvulsant activity.

| Derivative Type | Seizure Model | Key Finding | Reference |

|---|---|---|---|

| Novel pyrrolidin-2-one derivatives (EP-40, EP-42, EP-46) | MES and PTZ-induced seizures | EP-40 reduced seizures in the MES test; EP-42 and EP-46 were active in the PTZ test. | |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 3) | scPTZ test | Protected 50% of tested animals and significantly prolonged seizure latency time. | |

| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | MES and 6 Hz tests | Showed better efficacy than valproic acid with ED50 values of 80.38 mg/kg (MES) and 108.80 mg/kg (6 Hz). |

Positioning of 1-(2-Hydroxyethyl)pyrrolidin-2-one within the Pyrrolidin-2-one Research Landscape

Within the extensive family of pyrrolidin-2-one compounds, this compound (HEP) occupies a distinct and important position, primarily as a versatile chemical intermediate and reagent rather than an end-product with direct pharmacological activity. sigmaaldrich.com Its chemical structure, featuring a hydroxyl group at the terminus of the N-ethyl substituent, makes it a valuable building block in organic synthesis. mallakchemicals.com

HEP serves as a starting material for the synthesis of other significant chemical intermediates. mallakchemicals.com For example, it is used to prepare 1-vinylpyrrolidinone, a monomer used in the production of various polymers. mallakchemicals.com It is also a precursor for other substituted pyrrolidinones like 1-[2-(diethylamino)ethyl]-2-pyrrolidinone and 1-(2-bromoethyl)-2-pyrrolidinone. mallakchemicals.com Furthermore, it can be employed in the synthesis of more complex molecules, such as hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene, through nucleophilic substitution reactions. mallakchemicals.com

Beyond its role as a synthetic intermediate, this compound is utilized as a solvent in the chemical industry due to its ability to dissolve a wide range of polymers and its compatibility with various organic and inorganic materials. rsc.org It also finds application as a component in printing inks. nih.gov More recent research has explored its physical properties, such as density and viscosity, in aqueous solutions, particularly in the context of its potential use as a solvent for CO2 capture. scbt.com Therefore, while not typically investigated for its own biological effects, this compound is a crucial compound that facilitates the synthesis and application of a wide array of other pyrrolidin-2-one derivatives and related chemical products.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQFELCEOPFLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044922 | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3445-11-2 | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297G099QOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Hydroxyethyl Pyrrolidin 2 One

Established Synthetic Pathways to 1-(2-Hydroxyethyl)pyrrolidin-2-one

The synthesis of this compound, a significant derivative of the pyrrolidinone family, is primarily achieved through the aminolysis of γ-butyrolactone (GBL). This core reaction and other alternative routes to the broader class of N-substituted pyrrolidin-2-ones are critical in industrial and laboratory settings.

Lactamization of γ-Butyrolactone (GBL) with Ethanolamine (B43304)

The most direct and widely employed method for synthesizing this compound is the lactamization of γ-butyrolactone with ethanolamine. researchgate.netgoogle.com This reaction involves the ring-opening of the GBL lactone ring by the primary amine of ethanolamine, which forms a 4-hydroxy-N-(2-hydroxyethyl)-butanamide intermediate. google.com Subsequent intramolecular cyclization via dehydration yields the target N-substituted pyrrolidinone. google.com

The synthesis is typically performed in the liquid phase at elevated temperatures. google.comchemicalbook.com One established method involves reacting γ-butyrolactone and 2-aminoethanol in the presence of water, which can act as a catalyst. google.com The process initially forms an intermediate, 4-hydroxy-N-(2-hydroxyethyl)-butanamide, through ring-opening addition. This intermediate is then heated to induce an intramolecular dehydration reaction to form the final product. google.com

Optimization of the reaction conditions is crucial for maximizing yield and purity. A specific example of reaction conditions involves charging a reactor with γ-butyrolactone, 2-aminoethanol, and water. google.com The reaction is conducted at a temperature of 250°C for a duration of 2 hours. google.com The molar ratio of the reactants is also a key parameter, with a 2-aminoethanol to γ-butyrolactone molar ratio of 1.0 and a γ-butyrolactone to water molar ratio of 1.1 being utilized. google.com

Table 1: Reaction Conditions for Lactamization of GBL with Ethanolamine

| Parameter | Value |

| Reactants | γ-Butyrolactone, 2-Aminoethanol, Water |

| Molar Ratio (2-aminoethanol/γ-butyrolactone) | 1.0 |

| Molar Ratio (γ-butyrolactone/water) | 1.1 |

| Temperature | 250°C |

| Reaction Time | 2 hours |

The yield of this compound from the reaction of GBL and ethanolamine can be substantial under optimized conditions. Following a 2-hour reaction at 250°C, the resulting product mixture was analyzed. google.com The composition by weight was found to be 73.0% this compound. google.com The remainder of the mixture consisted of 21.1% low-boiling components (including unreacted 2-aminoethanol and γ-butyrolactone, and water) and 5.9% high-boiling components. google.com

Table 2: Composition of Reaction Product

| Component | Percentage by Weight (%) |

| This compound | 73.0 |

| Low-Boiling Components | 21.1 |

| - 2-Aminoethanol | 0.1 |

| - γ-Butyrolactone | 1.0 |

| - Water | 20.0 |

| High-Boiling Components | 5.9 |

Alternative Synthetic Routes to N-Substituted Pyrrolidin-2-ones

While the direct reaction with ethanolamine is specific for this compound, other general methods exist for synthesizing the broader class of N-substituted pyrrolidin-2-ones. These routes provide access to a wide array of derivatives with varied functionalities.

A general and versatile method for preparing N-substituted pyrrolidin-2-ones is the condensation of primary amines with γ-butyrolactone. researchgate.net This reaction follows a similar mechanism to the synthesis with ethanolamine, where the primary amine attacks the carbonyl carbon of the lactone, leading to ring opening and subsequent cyclization to form the corresponding N-substituted lactam. researchgate.net This approach allows for the introduction of various substituents on the nitrogen atom, depending on the choice of the primary amine. researchgate.netchemicalbook.com

Another synthetic pathway to the parent compound, pyrrolidin-2-one, is the partial hydrogenation of succinamide (B89737). researchgate.net This method, however, has received less attention and has historically resulted in low reaction rates and poor selectivity. researchgate.net The process involves the reduction of one of the amide carbonyl groups of succinamide to a methylene (B1212753) group, leading to the formation of the five-membered lactam ring. researchgate.net Further developments have explored the use of solid catalysts, such as skeletal nickel, to improve the selectivity of this catalytic hydrogenation. researchgate.net

Derivatization and Functionalization Strategies Involving this compound

The presence of the hydroxyl group in this compound provides a reactive site for numerous derivatization and functionalization strategies. This allows for the synthesis of a variety of novel pyrrolidin-2-one derivatives with tailored properties and applications.

Synthesis of Novel Pyrrolidin-2-one Derivatives from this compound as a Precursor

This compound serves as a key starting material for the preparation of several important chemical intermediates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These transformations typically involve the chemical modification of the hydroxyethyl (B10761427) side chain.

One of the significant applications of this compound is its use in the synthesis of 1-Vinylpyrrolidinone (NVP). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This conversion is achieved through a dehydration reaction. google.com The process typically involves vaporizing a mixture of this compound with a diluent gas, such as nitrogen, and passing it through a heated reactor tube containing a catalyst. google.com The addition of water to this process has been shown to reduce the formation of the byproduct N-ethyl-2-pyrrolidone (NEP), thereby improving the selectivity towards NVP and sustaining high conversion rates of the starting material. google.com

The hydroxyl group of this compound can be readily converted into other functional groups, such as amines. An example of this is the synthesis of 1-[2-(Diethylamino)ethyl]-2-pyrrolidinone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation involves a two-step process, starting with the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with diethylamine.

The conversion of the hydroxyl group to a halogen, such as bromine, is a common strategy to create a reactive intermediate for further synthetic manipulations. The synthesis of 1-(2-Bromoethyl)-2-pyrrolidinone from this compound is a key example of this approach. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation can be achieved using standard brominating agents.

The nucleophilic character of the hydroxyl group in this compound allows it to participate in substitution reactions to build more complex molecular architectures. A notable example is its use as a building block in the synthesis of hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene. sigmaaldrich.comsigmaaldrich.com This is achieved through a nucleophilic substitution reaction with hexachlorocyclotriphosphazene. sigmaaldrich.com

Multi-component Reactions in the Synthesis of Pyrrolidin-2-one Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtandfonline.com These reactions are advantageous due to their high atom and step economy, and their ability to generate molecular diversity quickly. tandfonline.comresearchgate.net

While direct involvement of this compound in MCRs is not extensively documented in the provided context, the synthesis of the broader pyrrolidin-2-one scaffold is a significant area where MCRs are employed. researchgate.netrsc.org These reactions often involve the combination of amines, aldehydes, and other reactive species to construct the five-membered lactam ring. rsc.org For instance, substituted 3-pyrrolin-2-ones can be synthesized via an ultrasound-promoted one-pot multicomponent reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org The development of novel MCRs continues to be a major focus for the synthesis of functionalized pyrrolidines and their derivatives, offering rapid access to complex molecules with potential biological activity. nih.gov

Eco-friendly Approaches

The industrial production of 2-pyrrolidones, including N-substituted variants, has traditionally relied on methods such as the reaction of γ-butyrolactone with amines. chemicalbook.com One of the most established methods for producing this compound involves the reaction of γ-butyrolactone with ethanolamine. google.com This process can be conducted in the liquid phase at elevated temperatures and pressures. chemicalbook.com The use of water as a catalyst and solvent in such reactions represents a move towards greener chemistry. google.com

More recent eco-friendly strategies focus on utilizing renewable feedstocks. A notable example is the biological production of 2-pyrrolidone from glutamate, which offers a more environmentally friendly synthesis route by avoiding harsh reaction conditions. researchgate.net Furthermore, new derivatives of pyrrolidin-2-one have been synthesized through the lactamization of γ-butyrolactone with reagents like ethanolamine. researchgate.net The synthesis of N-(2-hydroxyethyl)-2-pyrrolidones from biogenic dicarboxylic acids is a key green chemistry value chain. rsc.org

Functionalization at Specific Positions (e.g., 3- and 4-positions)

The functionalization of the this compound molecule can occur at several positions, offering pathways to a diverse range of derivatives. The hydroxyl group of the N-(2-hydroxyethyl) substituent provides a reactive site that can be used to further functionalize the molecule or to incorporate the pyrrolidone structure into various polymers. basf.combasf.com

The pyrrolidinone ring itself can also be modified. While specific examples starting directly with this compound are not extensively detailed, general methodologies for the functionalization of the pyrrolidinone core are applicable. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through eco-friendly multicomponent reactions, and these derivatives can be further functionalized with amines at the 3-position. beilstein-journals.org Research has also demonstrated the direct arylation of the pyrrolidine (B122466) ring at the α-position (C5) in a one-pot method, presenting a green and practical approach for synthesizing α-aryl-substituted pyrrolidines. nih.gov The development of novel methods for the one-step synthesis of densely functionalized pyrrolidinones from commercially available starting materials under metal-free conditions is also an active area of research. acs.org

Green Chemistry Approaches in the Synthesis of N-(2-Hydroxyethyl)-2-pyrrolidones

A significant green chemistry approach to synthesizing N-(2-hydroxyethyl)-2-pyrrolidones involves moving away from petrochemical-based starting materials towards renewable, biogenic sources. rsc.org

Reductive Transformation of Biogenic Dicarboxylic Acids with Ethanolamine

A promising sustainable route involves the reductive amidation of biogenic dicarboxylic acids, such as succinic acid, with ethanolamine. rsc.org This two-step process begins with the reaction of the dicarboxylic acid with ethanolamine and hydrogen, utilizing small amounts of water as a solvent in the presence of a solid catalyst. rsc.org This method is part of a broader strategy to create a sustainable value chain from biogenic platform chemicals to valuable monomers, with water as the sole byproduct. rsc.org

Catalyst Systems (e.g., Carbon-Supported Ruthenium)

The success of the reductive transformation of dicarboxylic acids relies on an effective catalyst that can activate both hydrogen and the imide's carbonyl bonds. rsc.org Carbon-supported ruthenium (Ru/C) has been identified as a highly suitable catalyst for the reductive formation of N-(2-hydroxyethyl)-2-pyrrolidone from succinic acid and ethanolamine. rsc.org In one example, the reaction of methyl 4-oxobutyrate with 2-aminoethanol in the presence of 5% Ru/C under hydrogen pressure resulted in the formation of N-(2-hydroxyethyl)-2-pyrrolidone. chemicalbook.com

Spectroscopic and Advanced Analytical Characterization of 1 2 Hydroxyethyl Pyrrolidin 2 One and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Functional Groups (e.g., -OH, C=O lactam)

The FT-IR spectrum of 1-(2-Hydroxyethyl)pyrrolidin-2-one reveals distinct absorption bands that are characteristic of its structure. The presence of a hydroxyl (-OH) group is confirmed by a broad peak observed around 3380 cm⁻¹. The strong absorption peak at approximately 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring. industrialchemicals.gov.au Other notable peaks include those in the regions of 2930-2870 cm⁻¹, corresponding to C-H stretching vibrations. industrialchemicals.gov.au

| Functional Group | Characteristic Absorption (cm⁻¹) |

| -OH (hydroxyl) | ~3380 |

| C=O (lactam) | ~1670 |

| C-H (stretching) | 2930-2870 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling its precise structural elucidation.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

In the ¹H-NMR spectrum of this compound, specific proton signals confirm the arrangement of hydrogen atoms. chemicalbook.comhmdb.ca The spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows distinct chemical shifts for the different protons in the molecule. chemicalbook.com The protons of the ethyl group and the pyrrolidinone ring resonate at characteristic positions, allowing for a complete structural assignment. chemicalbook.comhmdb.ca

| Proton Assignment | Chemical Shift (ppm) |

| -CH₂- (A) | ~3.75 |

| -CH₂- (B) | ~3.74 |

| -CH₂- (C) | ~3.51 |

| -CH₂- (D) | ~3.44 |

| -CH₂- (E) | ~2.40 |

| -CH₂- (F) | ~2.08 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Structural Confirmation

The ¹³C-NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon atoms. For this compound, the spectrum displays signals corresponding to the carbonyl carbon of the lactam, the two carbons of the hydroxyethyl (B10761427) group, and the three distinct carbons of the pyrrolidinone ring, thus verifying the carbon skeleton of the compound. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular weight of this compound is 129.16 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The mass spectrum exhibits a molecular ion peak [M]⁺ at m/z 129. chemicalbook.comnist.gov Analysis of the fragmentation pattern provides valuable information about the compound's structure, with major fragments observed at m/z values of 98, 70, and 41. chemicalbook.comnist.gov

| Ion | m/z |

| [M]⁺ | 129 |

| [M-CH₂OH]⁺ | 98 |

| [M-C₂H₄OH]⁺ | 70 |

| [C₃H₅]⁺ | 41 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., LC-MS)

Chromatographic methods, particularly when coupled with mass spectrometry (LC-MS), are essential for assessing the purity of this compound and for analyzing it within complex mixtures. A validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of 2-pyrrolidinone (B116388), a related compound, demonstrating the utility of this technique for quantitative analysis. nih.gov Such methods allow for the separation of the target compound from impurities and other components, ensuring its identity and quantifying its presence with high sensitivity and specificity. nih.gov

Advanced Analytical Techniques for Degradation Product Characterization

The degradation of this compound, particularly under conditions relevant to industrial applications such as carbon capture, can lead to the formation of a complex mixture of compounds. Advanced analytical techniques are crucial for the identification and quantification of these degradation products, providing insights into the stability of the parent compound and the mechanisms of its decomposition.

Forced degradation studies, simulating conditions like thermal and oxidative stress, have been instrumental in characterizing the stability of this compound. In a notable study, the chemical stability was investigated in both batch and cycled systems, exposing the compound to various oxygen concentrations, temperatures, and the presence of additives like iron. acs.orgnih.gov These experiments led to the identification and quantification of 30 different degradation products in the solvent and condensate samples. acs.orgresearchgate.net

The primary and secondary degradation products identified vary depending on the specific stress conditions. In cyclic experiments designed to simulate an entire process, the major degradation compounds found were ammonia, 3-(methylamino)-1-propanol (methyl-AP), N,N′-bis(3-hydroxypropyl)-urea (AP-urea), pyrrolidine (B122466), formic acid (formate), and N-(3-hydroxypropyl)-glycine (HPGly). acs.orgnih.govacs.org

The presence of high concentrations of oxygen (96% O2) and iron was found to significantly reduce the stability of this compound. acs.orgresearchgate.net The table below summarizes some of the key degradation products identified in these studies.

Table 1: Major Degradation Products of this compound Identified in Forced Degradation Studies

| Degradation Product | Common Abbreviation | Type |

| Ammonia | - | Primary |

| 3-(Methylamino)-1-propanol | methyl-AP | Secondary |

| N,N′-bis(3-hydroxypropyl)-urea | AP-urea | Secondary |

| Pyrrolidine | - | Primary |

| Formic Acid | Formate | Primary |

| N-(3-hydroxypropyl)-glycine | HPGly | Secondary |

| 1,3-oxazinan-2-one | - | Secondary |

| 3-[(3-aminopropyl)amino]-1-propanol | - | Secondary |

| Tetrahydro-1-(3-hydroxypropyl)-2(1H)-pyrimidinone | - | Secondary |

| N-(3-hydroxypropyl)-formamide | - | Secondary |

| N-(3-hydroxypropyl)-β-alanine | - | Secondary |

Data sourced from Industrial & Engineering Chemistry Research. acs.orgnih.govacs.org

Based on the identified degradation products, researchers have proposed various formation pathways. These pathways often involve complex reactions initiated by thermal or oxidative stress. For instance, the formation of several key degradation products has been elucidated. acs.orgnih.gov

Proposed pathways for the formation of eight specific degradation compounds have been suggested, including: nih.govacs.org

1,3-oxazinan-2-one

N,N′-bis(3-hydroxypropyl)-urea (AP-urea)

3-[(3-aminopropyl)amino]-1-propanol

Tetrahydro-1-(3-hydroxypropyl)-2(1H)-pyrimidinone

3-(Methylamino)-1-propanol (methyl-AP)

N-(3-hydroxypropyl)-formamide

N-(3-hydroxypropyl)-β-alanine

N-(3-hydroxypropyl)-glycine (HPGly)

The initial steps in the degradation of this compound likely involve the cleavage of the N-C bond of the hydroxyethyl group or the opening of the pyrrolidinone ring. Subsequent reactions, such as oxidation, hydrolysis, and reactions with other degradation products or components of the system (like CO2 in some applications), can lead to the diverse array of identified compounds. The presence of metals like iron can catalyze these degradation reactions. acs.org

Biological Activities and Pharmacological Potential of 1 2 Hydroxyethyl Pyrrolidin 2 One Derivatives

Antimicrobial Efficacy Studies

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant bacteria. Derivatives of 1-(2-Hydroxyethyl)pyrrolidin-2-one have emerged as a promising class of compounds, with various studies investigating their efficacy against pathogenic bacterial strains.

Antibacterial Activity Against Specific Bacterial Strains

Research has demonstrated that derivatives synthesized from this compound exhibit notable antibacterial properties. For instance, a series of new pyrrolidine-2-one derivatives were synthesized and evaluated for their biological activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. researchgate.net Some of these compounds showed biological activity against one or both of these bacterial species. researchgate.net

Further studies on related structures, such as copolymers incorporating N-vinyl pyrrolidine-2-one, have shown considerable antibacterial effects against a panel of bacteria including Klebsiella aerogenes, Pseudomonas desmolyticum, Escherichia coli, and Staphylococcus aureus. rdd.edu.iq Similarly, certain 2-hydroxypyrrolidine derivatives have displayed potent antimicrobial activity against various pathogens. researchgate.netsemanticscholar.org For example, 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) was found to be highly effective against all tested bacterial strains, with E. coli and K. pneumoniae showing high sensitivity. researchgate.netsemanticscholar.org

The table below summarizes the antibacterial activity of selected pyrrolidine-2-one derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

| Pyrrolidine-2-one derivatives | Escherichia coli | Active | rdd.edu.iqresearchgate.net |

| Staphylococcus aureus | Active | rdd.edu.iqresearchgate.net | |

| N-vinyl pyrrolidine-2-one copolymer | Klebsiella aerogenes | Considerable | rdd.edu.iq |

| Pseudomonas desmolyticum | Considerable | rdd.edu.iq | |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | E. coli | Highly Sensitive | researchgate.netsemanticscholar.org |

| K. pneumoniae | Highly Sensitive | researchgate.netsemanticscholar.org |

Comparison with Standard Antibiotics

In the evaluation of new potential antimicrobial agents, a comparison with established standard antibiotics is crucial to gauge their relative potency. In studies involving pyrrolidine-2-one derivatives, amoxicillin (B794) has been used as a standard for comparison. rdd.edu.iqresearchgate.net The results indicated that while some of the synthesized compounds exhibited antibacterial activity, others showed no activity at all when compared to amoxicillin. researchgate.net

In other studies, the antimicrobial activity of 2-hydroxypyrrolidine derivatives was found to be comparable to rifampicin (B610482) against all tested pathogens. researchgate.netsemanticscholar.org Another investigation of pyrrolidine-2,5-dione derivatives used ciprofloxacin (B1669076) as a reference drug, with the synthesized compounds showing moderate to low activity in comparison. nih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent drugs. For pyrrolidine-based compounds, SAR studies have provided insights into the features that enhance antimicrobial efficacy. Research on related heterocyclic compounds, such as 2-aminoimidazoles, has shown that the nature of the substituent at various positions on the ring system has a major effect on their biofilm inhibitory activity. nih.gov For instance, substituents with an intermediate length alkyl chain (C7-C10) generally prevented biofilm formation at low micromolar concentrations. nih.gov

In the context of pyrrolidine-2-one derivatives, the synthesis of a series of new analogues allows for the investigation of how different functional groups and structural modifications influence their antibacterial potential. rdd.edu.iqresearchgate.net The varied activity observed among different derivatives underscores the importance of the specific substitutions on the pyrrolidine-2-one core for antibacterial potency. researchgate.net The presence of certain aromatic substituents has also been shown to be a key factor in the biofilm inhibitory potential of related compounds. nih.gov

Anticancer Research

The pyrrolidin-2-one scaffold is a key component in several compounds with significant pharmacological properties, including anticancer activity. nih.gov This has prompted research into the potential of this compound derivatives as novel anticancer agents.

Evaluation of Derivatives Against Cancer Cell Lines

The anticancer potential of new compounds is initially assessed through in vitro studies against various cancer cell lines. A series of helicid–pyrrolidine-2-one analogues were synthesized and evaluated for their anticancer effect against the human SKOV3 ovarian cancer cell line. rdd.edu.iq The results from this research indicated that these analogues exhibited a high anticancer effect against this particular cell line. rdd.edu.iq

Further research into other pyrrolidin-2-one derivatives has demonstrated their cytotoxic activity against a range of cancer cell lines. For example, some derivatives have been shown to be potent inhibitors of PI3K, an important target in cancer therapy. nih.gov In another study, pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were synthesized and showed significant inhibiting effects on the proliferation of HCT-116 human colon cancer cells and NCI-H460 human non-small cell lung cancer cells. nih.gov

The table below presents a summary of the anticancer activity of selected pyrrolidine-2-one derivatives.

| Derivative Type | Cancer Cell Line | Activity | Reference |

| Helicid–pyrrolidine-2-one analogues | Human SKOV3 cell | High anticancer effect | rdd.edu.iq |

| 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives | Not specified | Potent PI3K inhibitors | nih.gov |

| Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | HCT-116 (human colon cancer) | Significant inhibition | nih.gov |

| NCI-H460 (human non-small cell lung cancer) | Significant inhibition | nih.gov |

Molecular Docking Studies and Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the mechanism of action of potential drug candidates by visualizing their interaction with target proteins at the molecular level.

For pyrrolidone-fused derivatives, molecular modeling studies have shown that they can have a similar binding mode to established inhibitors like sunitinib (B231) at the ATP-binding site of VEGFR-2, a key protein in tumor angiogenesis. nih.gov These studies revealed the formation of crucial hydrogen bonds with amino acid residues such as Glu917 and Cys919 in the active site of VEGFR-2, as well as hydrophobic interactions that contribute to the binding affinity. nih.gov

Molecular docking analyses of other related heterocyclic compounds, such as pyrimidine (B1678525) derivatives with the human cyclin-dependent kinase-2 (CDK2) protein, have also been performed to elucidate their binding modes and identify key interactions that are responsible for their biological activity. nih.gov Such studies are vital for the rational design of more effective and selective anticancer agents based on the this compound scaffold.

Anticonvulsant Investigations

The search for novel antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds, with numerous studies investigating their potential as anticonvulsant agents.

A number of novel N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov The primary screening method used in these studies is the maximal electroshock (MES) test, a well-established model for identifying compounds effective against generalized tonic-clonic seizures. nih.govnih.gov Neurotoxicity is typically assessed using the rotarod test. nih.gov

In one study, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and tested. nih.gov Among these, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide demonstrated significant anticonvulsant activity and lower neurotoxicity compared to the established antiepileptic drug, valproate. nih.gov These compounds showed a considerably better protective index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50), indicating a wider therapeutic window. nih.gov For instance, the PI for N-(2-hydroxyethyl)stearamide was greater than 48.8, whereas the PI for valproate is 1.6. nih.gov

Similarly, a series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives were also synthesized and screened. nih.gov The parent compound, N-(2-hydroxyethyl) cinnamamide, and its 3-fluorophenyl derivative, (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide, were identified as having potent anticonvulsant effects with low toxicity. nih.gov Their protective indices were found to be 8.8 and 12.4, respectively, which are significantly higher than that of the widely used drug carbamazepine. nih.gov

To further characterize their anticonvulsant profile, the most promising compounds were also tested against seizures induced by various chemical convulsants, including pentylenetetrazole, isoniazid, 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide. nih.govnih.gov

Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives

| Compound | MES ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 | nih.gov |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 | nih.gov |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 | nih.gov |

| N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 | nih.gov |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 | nih.gov |

| Valproate | - | - | 1.6 | nih.gov |

This table is interactive. You can sort and filter the data.

The mechanism of action for the anticonvulsant effects of these derivatives appears to be linked to the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.govresearchgate.net One of the key enzymes in GABA metabolism is GABA-transaminase (GABA-T), which is responsible for the degradation of GABA. researchgate.netumn.edu Inhibition of GABA-T leads to increased levels of GABA in the brain, enhancing inhibitory neurotransmission and thereby reducing neuronal excitability. umn.edu

Studies on potent N-(2-hydroxyethyl)amide derivatives, such as N-(2-hydroxyethyl)decanamide and its analogs, have shown that these compounds exhibit strong antagonistic activity against seizures induced by 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide. nih.gov This profile of activity suggests that these compounds may exert their anticonvulsant effects through the inhibition of GABA-T. nih.gov

In addition to direct enzyme inhibition, another proposed mechanism is the modulation of the GABAA receptor function. The GABAA receptor, a ligand-gated ion channel, is the site of action for many anticonvulsant drugs, including benzodiazepines and barbiturates. It is plausible that 2-pyrrolidone derivatives could bind to allosteric sites on the GABAA receptor complex, potentiating the effects of GABA and enhancing the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a reduction in the likelihood of action potential firing. The dynamic regulation of GABAA receptors, including their trafficking and post-translational modifications, plays a crucial role in determining the strength of synaptic inhibition.

Exploration of Other Biological Activities

Beyond their effects on the central nervous system, derivatives of 2-pyrrolidone have been investigated for other potential therapeutic applications.

There is growing interest in developing agents that can protect normal tissues from the harmful effects of ionizing radiation, particularly in the context of radiotherapy for cancer. nih.govnih.gov Recent research has identified 2-pyrrolone derivatives as potential radioprotectors. nih.gov

In one study, a compound designated STK160830 was identified from a chemical library as a novel radioprotector. nih.gov Subsequent synthesis and evaluation of its derivatives revealed a direct correlation between their ability to suppress the p53 protein and their radioprotective activity. nih.gov The p53 protein is a critical transcription factor that plays a central role in the cellular response to DNA damage, including initiating apoptosis (programmed cell death). nih.govnih.gov By inhibiting the expression of p53, these 2-pyrrolone derivatives can protect cells from radiation-induced apoptosis. nih.gov These findings suggest that the regulation of p53 is an effective strategy for mitigating the acute side effects of radiation therapy. nih.gov

Applications in Carbon Dioxide Capture Technologies and Environmental Research

1-(2-Hydroxyethyl)pyrrolidin-2-one as a CO2 Capture Solvent

Vapor-Liquid Equilibrium (VLE) Studies

Vapor-liquid equilibrium data is fundamental for designing and modeling absorption processes. Studies have reported VLE data for aqueous solutions of this compound across various temperatures and compositions. ntnu.noacs.orgresearchgate.net Experimental work has provided the necessary pressure, temperature, and composition data to calculate experimental activities. ntnu.noresearchgate.netnih.gov This data covers temperatures ranging from 323 to 373 K for aqueous solutions and from 363 to 426 K for the pure amine. ntnu.noacs.orgresearchgate.netnih.gov In aqueous solutions, this compound exhibits a higher vapor pressure compared to other cyclic amines like 2-piperidineethanol under similar conditions. ntnu.noacs.orgresearchgate.net

The Universal Quasi-Chemical (UNIQUAC) model has been successfully employed to represent the binary vapor-liquid equilibria of the this compound and water system. ntnu.noacs.orgresearchgate.net This model has demonstrated a high degree of accuracy in correlating the experimental VLE data. ntnu.noacs.orgresearchgate.net For the this compound system, the UNIQUAC model represented the data with notable precision, as detailed in the table below. ntnu.noacs.orgresearchgate.net

| Parameter | Deviation (%) |

| Total Pressure | 1.7 |

| Vapor-Phase Composition | 5.9 |

| Calculated Activity Coefficient | 5.2 |

These low deviation values indicate a good fit of the model to the experimental data, making it a reliable tool for process simulations involving this compound. ntnu.noacs.orgresearchgate.net

Reaction Kinetics of CO2 Absorption

The reaction between this compound and CO2 is understood to proceed via the base-catalyzed hydration mechanism. researchgate.net In this mechanism, the amine promotes the reaction of CO2 with water to form bicarbonate and a protonated amine. researchgate.net Experimental analysis using 13C NMR has confirmed the presence of bicarbonate (HCO3−) and carbonate (CO32−) ions when CO2 is introduced into an aqueous solution of this compound, which supports this reaction pathway. researchgate.net The chemical reactions involved in this process can be expressed as follows:

CO2 (aq) + H2O (l) ⇌ H2CO3 (aq)*

H2CO3 (aq) + R3N ⇌ R3NH+ + HCO3−*

HCO3− + R3N ⇌ R3NH+ + CO32−

H2O + R3N ⇌ R3NH+ + OH−

CO2 + OH− ⇌ HCO3−

This mechanism is characteristic of tertiary amines in CO2 capture processes. researchgate.net

The stopped-flow technique is a powerful method for studying rapid chemical reactions in the millisecond to second timescale. biologic.netnih.gov This technique involves the rapid mixing of two reactant solutions, which are then injected into an observation cell where the reaction progress is monitored, often by spectrophotometry. biologic.netnih.gov By analyzing the change in an optical signal, such as absorbance or fluorescence, kinetic parameters like the pseudo-first-order rate constant (k₀) and the second-order reaction rate constant (k₂) can be determined. researchgate.net While the direct application of this technique to this compound is not detailed in the provided search results, it is a standard and crucial method for obtaining the kinetic data necessary to model and understand the CO2 absorption process for similar amine-based solvents. nih.govresearchgate.net

To gain a comprehensive understanding of the reaction kinetics, ion speciation plots and Brønsted plots are often utilized. Ion speciation plots, developed using methods like pH measurement, illustrate the distribution of different ionic species in the amine-H₂O-CO₂ system as a function of CO₂ loading. researchgate.net These plots are essential for understanding the reaction equilibrium and the buffering capacity of the solvent system.

A Brønsted plot correlates the second-order reaction rate constant (k₂) with the acid dissociation constant (pKa) of the amine. researchgate.net This relationship is valuable for predicting the reaction kinetics of amines based on their basicity. For related amine systems, Brønsted plots have been developed by correlating k₂ values obtained from stopped-flow apparatus measurements with experimentally determined pKa values, allowing for the prediction of kinetic constants. researchgate.net

Biodegradability Assessments

The environmental impact of any chemical used on a large scale is of paramount importance. Therefore, the biodegradability of this compound has been assessed to determine its persistence in the environment. According to a study conducted following the OECD Guideline 301 A, a Dissolved Organic Carbon (DOC) Die-Away test, the compound is not considered to be readily biodegradable. industrialchemicals.gov.au In this test, activated sludge was used as the inoculum to assess the extent of degradation over a period of 28 days. industrialchemicals.gov.au The results indicated that the substance did not meet the criteria for ready biodegradability under the stringent conditions of the test. europa.eu

Standard Closed Bottle Method for Determining Biodegradability

The assessment of a chemical's biodegradability is a critical component of its environmental risk profile. For this compound, a compound utilized in carbon dioxide capture technologies, understanding its persistence in the environment is paramount. The Standard Closed Bottle Method, outlined in the Organization for Economic Co-operation and Development (OECD) Guideline 301D, is a stringent test designed to evaluate the ready biodegradability of chemical substances in an aerobic aqueous medium. pops.int

This laboratory test simulates the conditions of a natural aquatic environment to determine if microorganisms can break down the test substance. The principle of the OECD 301D test involves dissolving the test substance in a mineral medium, which is then inoculated with a small number of microorganisms, typically from a source like the effluent of a wastewater treatment plant. leuphana.de This solution is then kept in completely filled and sealed glass bottles in the dark at a constant temperature. leuphana.de

The extent of biodegradation is determined by measuring the amount of dissolved oxygen consumed by the microorganisms over a 28-day period. aropha.com As the microorganisms metabolize the test substance, they consume oxygen. The decrease in dissolved oxygen concentration is measured at regular intervals and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) of the substance. aropha.com A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test period. oecd.orgoecd.org

While specific research findings for this compound using the OECD 301D method were not found, a study was conducted to determine its ready biodegradability using the OECD Guideline 301A, the DOC Die-Away Test. This method also assesses ready biodegradability but measures the removal of dissolved organic carbon (DOC) over time. In this test, the notified chemical was exposed to activated sludge from a laboratory sewage treatment facility. The pass level for ready biodegradability in this test is 70% removal of DOC within the 28-day period.

The results of this study are summarized in the table below.

| Test Method | Duration | Inoculum | Parameter Measured | Biodegradation | Classification |

| OECD Guideline 301 A (DOC Die-Away Test) | 28 days | Activated sludge | Dissolved Organic Carbon (DOC) | > 70% | Readily Biodegradable |

These findings indicate that this compound is readily biodegradable under the conditions of the OECD 301A test. This suggests that the compound is unlikely to persist in the environment and can be effectively broken down by microorganisms.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating chemical reaction mechanisms. wiley-vch.de While specific DFT studies exclusively focused on 1-(2-Hydroxyethyl)pyrrolidin-2-one are not prevalent in the literature, extensive research on the broader class of pyrrolidinones and γ-lactams demonstrates the utility of this approach. nih.gov

DFT calculations have been successfully employed to explore the mechanisms of various reactions involving the lactam ring. For instance, studies on the enzymatic C–H amidation to form γ-lactams have used DFT to analyze the energies of intermediates and transition states. escholarship.org These calculations can reveal the favorability of different reaction pathways, such as the formation of an iron-nitrenoid complex during amidation, which was found to have a low energy barrier. escholarship.org

Furthermore, DFT has been used to study the reaction of N-methyl-2-pyrrolidinone (a related compound) with carbon disulfide, where two parallel reaction paths, along with their respective transition states and intermediates, were identified. researchgate.net Such studies help in determining the rate-determining steps and calculating kinetic parameters. researchgate.net The B3LYP/6-31G* level of theory has been recommended as an effective method for modeling reactions like successive ring expansions in lactams. whiterose.ac.uk These examples underscore how DFT can be applied to predict and understand the reaction mechanisms of this compound, from understanding its synthesis to its potential transformations. rsc.org

Computational Results in Tautomerism Studies

Tautomerism is a critical phenomenon in many heterocyclic compounds, including this compound. This compound can theoretically exist in two tautomeric forms: the lactam form (an amide) and the lactim form (an enol). Computational chemistry, particularly DFT, provides essential insights into the relative stability of these tautomers.

Studies on the parent compound, 2-pyrrolidone, have established that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and in aqueous solution. researchgate.net This preference is also observed in related systems like 2-hydroxypyridine (B17775)/2-pyridone, where the energetic difference between tautomers is small but significant. nih.gov Computational models, including ab initio and DFT calculations (such as HF/6-31G, B3LYP/6-31+G , and MP2/6-31+G**), have been used to investigate the prototropic tautomerism of N-vinyl-2-pyrrolidinone. researchgate.net These calculations have shown that the lactam tautomer is energetically preferred. researchgate.net It is proposed that keto-enol tautomerism can be the rate-limiting step in certain reactions under acidic conditions. whiterose.ac.uk

The relative stability can be influenced by the solvent. For example, while the enol form of 2-hydroxypyridine is slightly favored in the gas phase, the pyridone form is overwhelmingly favored in a polar solvent like water. nih.gov Similarly, for 2-pyrrolidone, the aqueous medium stabilizes the lactim tautomer to a greater extent than the lactam, although the lactam form remains dominant. researchgate.net These findings suggest that this compound predominantly exists in its lactam form under typical conditions.

Kinetic and Thermodynamic Selectivity Analysis

In chemical reactions that can yield multiple products, the distinction between kinetic and thermodynamic control is crucial. Computational studies on pyrrolidinone derivatives have shed light on this aspect.

DFT calculations performed on the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine indicated that the main product is formed through the pathway with the lowest activation energy (ΔG#). nih.gov This suggests that the reaction is under kinetic control, where the product that forms fastest is the major product. The study explicitly stated that kinetic selectivity is more significant than thermodynamic selectivity for forming the primary products. nih.gov

This principle is broadly applicable in organic synthesis. Kinetic control favors the product that is formed via the lowest energy transition state, while thermodynamic control favors the most stable product, which may require a higher energy transition state and often reversible conditions. The computational analysis of the potential energy surface (PES) for a reaction allows researchers to predict whether kinetic or thermodynamic products will be favored, providing guidance for optimizing reaction conditions to achieve the desired outcome. nih.gov

Thermodynamic Models for Solvent Systems (e.g., Electrolyte-NRTL model)

The behavior of chemical compounds in solution is critical for process design and optimization. Thermodynamic models are essential for predicting properties like solubility, vapor-liquid equilibrium (VLE), and activity coefficients, especially in complex mixed-solvent electrolyte systems. aiche.org

The electrolyte Non-Random Two-Liquid (eNRTL) model is a prominent thermodynamic model used for systems containing electrolytes. researchgate.net It is an extension of the NRTL model that accounts for interactions between molecules, ions, and molecule-ion pairs. frontiersin.org This model is crucial for accurately representing the thermodynamic properties of solutions containing compounds like this compound, which can be part of complex formulations. aiche.orgresearchgate.net

For instance, the eNRTL model has been successfully applied to model CO2 solubility in aqueous solutions of N-(2-Hydroxyethyl) piperazine (B1678402) (HEPZ), a molecule with structural similarities to this compound (both contain a nitrogen heterocycle and a hydroxyethyl (B10761427) group). frontiersin.org In such studies, model parameters are regressed from experimental data to predict properties like CO2 cyclic capacity and heat of reaction. frontiersin.org The model combines standard-state thermochemical properties with an expression for the excess Gibbs energy to calculate the activity coefficients of all species in the solution. researchgate.net These models are vital tools for the simulation and design of chemical processes involving this compound in various solvent systems. vito.be

Molecular Docking Simulations for Biological Activity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com It is widely used in drug design to predict the binding affinity and mode of interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. researchgate.netasianpubs.org

The pyrrolidinone scaffold is a key structural motif in many biologically active compounds. nih.gov Docking studies on various pyrrolidinone derivatives have been instrumental in predicting and rationalizing their biological activities. nih.govnih.gov These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. scispace.com

For example, docking studies have explored the anti-inflammatory potential of pyrrolidinone derivatives by simulating their binding to enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). nih.govresearchgate.net Other studies have used docking to design and predict the activity of pyrrolidinone-based inhibitors for targets such as acetylcholinesterase (AChE) for Alzheimer's disease management and murine double minute 2 (MDM2) for anticancer applications. scispace.comnih.govresearchgate.net The results of these simulations, often expressed as a docking score, provide a measure of binding affinity and guide the synthesis of new compounds with potentially enhanced activity. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Pyrrolidinone Derivatives

| Target Enzyme/Protein | Predicted Biological Activity | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Lipoxygenase (LOX) | Anti-inflammatory | Identified that acidic moieties at a certain distance and orientation in the active site are crucial for inhibitory activity. The 2-pyrrolidinone (B116388) template significantly contributes to binding. | nih.gov |

| Acetylcholinesterase (AChE) | Anti-Alzheimer's | Synthesized compounds showed good binding affinity. Some derivatives had a higher docking score than the standard drug Donepezil, suggesting strong potential as inhibitors. | nih.gov |

| MDM2-p53 Interaction | Anticancer | Docking showed newly designed spiro[pyrrolidin-3,2-oxindoles] were well-placed in the protein binding pocket, forming key interactions responsible for inhibition. | tandfonline.comscispace.com |

| EGFR/CDK2 | Anticancer | Docking into the active sites of EGFR and CDK2 cyclin A1 helped rationalize the antiproliferative activity of newly synthesized pyrrolo[3,2-d]pyrimidine derivatives. | nih.gov |

| Bacterial Targets | Antibacterial | Molecular docking of pyrrolidine (B122466) derivatives was performed using AutoDock Vina to support the evaluation of their antibacterial activity. | asianpubs.org |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction of γ-butyrolactone (GBL) with ethanolamine (B43304). researchgate.netnih.gov While effective, research is moving towards more sustainable and efficient "green chemistry" routes. A promising alternative starts from biogenic dicarboxylic acids, such as succinic acid. This two-step process involves reacting the acid with ethanolamine and hydrogen over a solid catalyst, like carbon-supported ruthenium (Ru/C), with water as the solvent. rsc.org The resulting N-(2-hydroxyethyl)-2-pyrrolidones are then converted through a continuous gas-phase dehydration, yielding the final product with high selectivity and water as the only significant by-product. rsc.org

Development of Advanced Analytical Techniques for In Situ Monitoring

Currently, the synthesis and purification of this compound are monitored using established analytical methods. These include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H-NMR), mass spectrometry, and gas chromatography (GC). researchgate.netnih.govchemicalbook.com These techniques are typically used for post-synthesis analysis to confirm the structure and purity of the final product. researchgate.netchemicalbook.com

A key area for future research is the development of advanced analytical techniques for in situ monitoring. Real-time analysis during the synthesis process would allow for precise control over reaction parameters, such as temperature and reactant concentration. This could lead to optimized reaction times, increased yields, and minimized formation of by-products. Adapting spectroscopic methods like IR and NMR for in-process monitoring or developing novel sensor technologies could provide the data needed for sophisticated process control, aligning with the broader manufacturing trend towards process analytical technology (PAT).

Design of New Derivatives with Enhanced Biological Specificity

The pyrrolidin-2-one scaffold is recognized as a versatile lead structure for designing new bioactive agents due to its presence in various natural products and pharmaceuticals. researchgate.netnih.gov Research has demonstrated that derivatives of pyrrolidin-2-one can exhibit a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov

Future work will focus on designing new derivatives of this compound to enhance biological specificity. For instance, new derivatives have been synthesized and subsequently tested for their antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net By modifying the core structure, researchers aim to develop compounds with targeted activity, potentially leading to new classes of therapeutic agents. The hydroxyl group on this compound provides a convenient point for chemical modification, allowing for the attachment of various functional groups to modulate biological activity. researchgate.netnih.gov

Optimization of this compound for Industrial CO2 Capture Processes

While the direct use of this compound for CO2 capture is not yet widely reported, the exploration of related compounds suggests it is a promising area for future research. Amine-based solvents are a cornerstone of industrial CO2 scrubbing technologies, and the pyrrolidone structure is a key component in some advanced solvents. google.commdpi.com For example, N-methyl-2-pyrrolidone (NMP) has been used in hybrid solvents with amines like monoethanolamine (MEA) to capture CO2 from natural gas. acs.org

Ionic liquids (ILs) containing pyrrolidinium (B1226570) cations or other functionalized amine structures are also being heavily investigated for their CO2 capture potential. google.commdpi.comyoutube.com These compounds can offer high CO2 capacity and selectivity. nih.govrsc.org Given these precedents, this compound presents an intriguing scaffold for designing new CO2 absorbents. The presence of both a nitrogen atom within the lactam ring and a hydroxyl group offers multiple sites for interaction with CO2. Future research could focus on optimizing its structure to enhance CO2 loading capacity, improve regeneration energy efficiency, and increase stability, potentially leading to its use in next-generation carbon capture systems. rsc.org

Investigation of Materials Science Applications (e.g., as a monomer for polymers)

This compound has significant emerging applications in materials science, primarily as a key intermediate in polymer production. ashland.combasf.com Its most notable use is as a precursor to the monomer N-vinyl-2-pyrrolidone (NVP). rsc.org This conversion is achieved through a gas-phase dehydration reaction. NVP is the building block for polyvinylpyrrolidone (B124986) (PVP), a highly versatile polymer used in a vast array of applications, from pharmaceuticals and cosmetics to industrial coatings and adhesives. The development of sustainable, bio-based routes to this compound directly contributes to greener production of these important polymers. rsc.org

Beyond its role as a precursor, the hydroxyl functionality of this compound allows it to be directly incorporated into polymer structures, building the pyrrolidone functionality into various polymer backbones. ashland.combasf.com This can impart specific properties, such as improved solubility, adhesion, or thermal stability. Furthermore, it is used as a high-boiling-point solvent and co-solvent in formulations for coatings and inkjet inks. ashland.combasf.com Its hydrophilic nature and strong polarity also make it a candidate for use as a humectant or an extraction solvent in specialized applications. ashland.com

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Hydroxyethyl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of pyrrolidin-2-one can be synthesized by reacting 2-pyrrolidinone with halogenated alcohols (e.g., 2-bromoethanol) under basic conditions. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to maximize yield. Kinetic studies comparing iodide vs. bromide leaving groups show higher yields with iodides due to better leaving-group ability .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Common methods include:

- Aqueous workup : Extraction with ethyl acetate or dichloromethane to remove polar byproducts.

- Column chromatography : Using silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : From ethanol or acetone for high-purity crystals.

For aqueous solutions (e.g., 75% water), rotary evaporation followed by lyophilization may be employed .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR spectroscopy : H and C NMR confirm the hydroxyethyl substitution pattern and pyrrolidinone ring integrity.

- FT-IR : Peaks at ~1650–1700 cm indicate the carbonyl group.

- Mass spectrometry (ESI-MS) : Molecular ion peaks validate the molecular formula (CHNO) .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) be designed to synthesize functionalized pyrrolidin-2-one derivatives?

MCRs, such as iodine-catalyzed domino reactions, enable efficient synthesis of complex derivatives. For example, 2-pyrrolidinone reacts with aldehydes and thiophenols in the presence of iodine (10 mol%) to form 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. Catalyst choice (e.g., iodine vs. Lewis acids) and solvent selection (e.g., ethanol/water mixtures) critically influence regioselectivity and yield .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- In vitro assays : Test anticancer activity via cell viability assays (e.g., MTT) or lipid peroxidation inhibition (e.g., organoselenium derivatives in ).

- In vivo models : For neuroactive or cardiovascular effects, derivatives are administered intravenously in rodent models, followed by ECG or blood pressure monitoring (e.g., S-61/S-73 derivatives in ).

Q. How are analytical methods validated for quantifying this compound in complex matrices?

Q. What computational approaches aid in understanding structure-activity relationships (SAR) for pyrrolidin-2-one derivatives?

Q. How do conflicting synthesis yields (e.g., 85% vs. 59%) in similar reactions arise, and how are they resolved?

Discrepancies may stem from differing halogen leaving groups (iodide vs. bromide), solvent polarity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For example, using Ullmann coupling conditions with CuI/ligands can improve yields for brominated substrates .

Q. What protocols assess the compound's toxicity in preclinical studies?

- Acute toxicity : LD determination in rodents via OECD Guideline 423.

- Genotoxicity : Ames test for mutagenicity.

- In vitro hepatotoxicity : HepG2 cell assays measure ALT/AST leakage. Lipid peroxidation assays (e.g., TBARS method) evaluate oxidative stress potential .

Methodological Considerations

Q. How are reaction conditions tailored to avoid racemization in chiral pyrrolidin-2-one derivatives?

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products